REACTION_CXSMILES
|
[CH2:1]([NH:3][C:4](=[O:6])[CH3:5])[CH3:2].C([Li])CCC.[CH3:12][C:13]1[N:14]=[C:15](S(C)(=O)=O)[O:16][C:17]=1[CH3:18]>C(OCCCC)CCCCC.CCCCCC>[CH2:1]([N:3]([C:15]1[O:16][C:17]([CH3:18])=[C:13]([CH3:12])[N:14]=1)[C:4](=[O:6])[CH3:5])[CH3:2]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)NC(C)=O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(CCCCC)OCCCC
|
Name
|
|
Quantity
|
79.6 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CC=1N=C(OC1C)S(=O)(=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(CCCCC)OCCCC
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 2 hours at room temperature
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
Isolation of the product and distillation
|
Type
|
CUSTOM
|
Details
|
gave a colourless oil, b.p. 61°-62° C/0.3 mm
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
C(C)N(C(C)=O)C=1OC(=C(N1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |